L-Lysine-d4 Methyl Ester Dihydrochloride

Mass Spectrometry Quantitative Proteomics Analytical Chemistry

Unlabeled lysine methyl ester internal standards fail to correct for ion suppression and matrix effects in quantitative LC-MS, compromising assay accuracy. L-Lysine-d4 Methyl Ester Dihydrochloride resolves this with a definitive +4 Da mass shift, ensuring unequivocal spectrometric distinction from endogenous analyte for reliable quantification. • ≥98% chemical purity meets regulatory method validation requirements • Dihydrochloride salt ensures high solubility in water, MeOH, and DMSO • In stock; standard packs: 5 mg, 25 mg, 50 mg, and bulk custom synthesis available

Molecular Formula C7H16N2O2
Molecular Weight 164.24 g/mol
Cat. No. B13443870
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product NameL-Lysine-d4 Methyl Ester Dihydrochloride
Molecular FormulaC7H16N2O2
Molecular Weight164.24 g/mol
Structural Identifiers
SMILESCOC(=O)C(CCCCN)N
InChIInChI=1S/C7H16N2O2/c1-11-7(10)6(9)4-2-3-5-8/h6H,2-5,8-9H2,1H3/t6-/m0/s1/i2D2,3D2
InChIKeyKPNBUPJZFJCCIQ-ILLLFLQQSA-N
Commercial & Availability
Standard Pack Sizes5 mg / 25 mg / 50 mg / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

Structure & Identifiers


Interactive Chemical Structure Model





L-Lysine-d4 Methyl Ester Dihydrochloride Overview


L-Lysine-d4 Methyl Ester Dihydrochloride (CAS 1331896-92-4) is a deuterated derivative of the essential amino acid L-lysine, classified as a stable isotope-labeled (SIL) building block . It features a methyl ester protecting group and a dihydrochloride salt form, which enhances its solubility in aqueous and polar organic solvents such as water, methanol, and DMSO . The incorporation of four deuterium atoms at the 4,4,5,5 positions creates a nominal mass shift of +4 Da relative to the unlabeled L-lysine methyl ester, making it spectrometrically distinct . This physicochemical property is the primary driver of its utility as an internal standard and tracer in analytical and metabolic research applications [1].

L-Lysine-d4 Methyl Ester vs Unlabeled Standards


In quantitative liquid chromatography-mass spectrometry (LC-MS) workflows, the use of a generic, unlabeled analog like L-Lysine Methyl Ester Dihydrochloride as an internal standard is fundamentally inadequate. Unlabeled standards cannot be distinguished from the target analyte by the mass spectrometer, rendering them unable to correct for ion suppression, matrix effects, and variability in sample preparation [1]. While a stable isotope-labeled (SIL) standard like L-Lysine-d4 Methyl Ester Dihydrochloride is the 'first choice' for optimal assay performance, it is not universally interchangeable with other deuterated analogs; deuterium labeling can, in some cases, cause unexpected chromatographic behavior or differences in extraction recovery compared to the analyte, necessitating specific validation [2]. Therefore, substituting L-Lysine-d4 Methyl Ester with a different deuterated standard (e.g., one with a different number or position of deuterium atoms) or an unlabeled analog introduces quantifiable risks to data accuracy and reproducibility [1].

L-Lysine-d4 Methyl Ester Dihydrochloride: Comparative Evidence


Mass Shift-Based Spectrometric Discrimination

The fundamental differentiation of L-Lysine-d4 Methyl Ester Dihydrochloride from its unlabeled analog, L-Lysine Methyl Ester Dihydrochloride, is the incorporation of four deuterium atoms. This isotopic labeling results in a nominal mass shift of +4 Da, which is a direct, quantifiable parameter essential for its function as a spectrometrically distinct internal standard . This mass difference allows the mass spectrometer to independently quantify the labeled internal standard and the unlabeled target analyte, even when they co-elute, thereby correcting for analytical variability .

Mass Spectrometry Quantitative Proteomics Analytical Chemistry

Isotopic Enrichment & Chemical Purity

For use as a quantitative internal standard, the isotopic purity and chemical purity of L-Lysine-d4 Methyl Ester Dihydrochloride are critical. Commercially available material is reported to have a minimum chemical purity of 98% [1]. This level of purity is essential for minimizing the introduction of unlabeled analyte or impurities that could compromise the accuracy of the quantitative assay. In contrast, an unlabeled comparator like L-Lysine Methyl Ester Dihydrochloride also requires high purity, but its specification lacks the crucial dimension of isotopic enrichment, which is a key procurement criterion for a SIL internal standard .

Analytical Method Validation Procurement Specifications Quality Control

SIL Internal Standards: Assay Performance Advantage

A foundational review of internal standards for quantitative bioanalysis concludes that stable isotopically labeled (SIL) internal standards are the 'first choice' for achieving optimal assay performance in LC/MS methods [1]. This class-level inference establishes the superior performance of SIL compounds, like L-Lysine-d4 Methyl Ester Dihydrochloride, over non-isotopic alternatives. While the review notes that deuterated compounds may occasionally exhibit unexpected chromatographic behavior (e.g., different retention times or recoveries), the use of a structural analog as an internal standard requires extensive validation and is generally considered a less reliable substitute [1].

Bioanalysis LC-MS/MS Method Development Internal Standard Selection

L-Lysine-d4 Methyl Ester Dihydrochloride Applications


LC-MS/MS Analysis of Lysine Metabolites

This compound is ideally suited for use as a stable isotope-labeled internal standard in validated LC-MS/MS methods for quantifying lysine, its methyl ester, or related metabolites in biological fluids (e.g., plasma, urine). Its +4 Da mass shift (Section 3, Evidence 1) provides spectrometric distinction from the unlabeled analyte, and its use as a SIL internal standard is the 'first choice' to correct for matrix effects and ion suppression, thereby ensuring high accuracy and precision in the quantitative assay (Section 3, Evidence 3). The high commercial purity (≥98%) is essential for meeting regulatory requirements for method validation (Section 3, Evidence 2). [1]

PK and Metabolic Tracing of Lysine Methyl Esters

The deuterium label on L-Lysine-d4 Methyl Ester Dihydrochloride enables its use as a tracer to elucidate the absorption, distribution, metabolism, and excretion (ADME) of lysine methyl ester-based prodrugs or xenobiotics. By spiking the deuterated compound into biological samples and monitoring the +4 Da mass shift via MS, researchers can differentiate the administered labeled compound from endogenous background levels, enabling precise quantification of PK parameters. [1]

Calibration and System Suitability for Peptide Quantitation

In quantitative proteomics or peptidomics workflows that utilize lysine methylation or involve lysine-containing peptides, L-Lysine-d4 Methyl Ester Dihydrochloride can serve as a valuable reference material for preparing calibration standards and quality control (QC) samples. Its well-defined mass shift and high purity (Section 3, Evidence 1 & 2) make it suitable for verifying instrument performance and method robustness before and during sample analysis, ensuring data integrity across large-scale studies. [2]

Technical Documentation Hub

Structured technical reading across foundational, methodological, troubleshooting, and validation/comparative pathways. Use the hub when you need more detail before procurement.

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